CID 12059266

Description

CID 12059266 is a chemical compound cataloged in PubChem, a publicly accessible database for chemical properties and biological activities.

Properties

Molecular Formula |

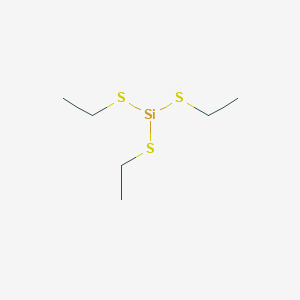

C6H15S3Si |

|---|---|

Molecular Weight |

211.5 g/mol |

InChI |

InChI=1S/C6H15S3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 |

InChI Key |

GYCVOFNLQSTCHP-UHFFFAOYSA-N |

Canonical SMILES |

CCS[Si](SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 12059266 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reaction conditions can be precisely controlled. This ensures a consistent quality of the compound and allows for efficient production. The use of advanced technologies such as continuous flow reactors and automated control systems is common in the industrial production of this compound.

Chemical Reactions Analysis

Structural Features and Reactivity

CID 12059266 contains a silicon atom bonded to three sulfur atoms and three ethyl groups (SMILES: CCS[Si](SCC)SCC). Key reactive sites include:

-

Silicon-sulfur bonds : Susceptible to nucleophilic substitution or hydrolysis.

-

Ethylthio groups (–SC₂H₅) : Potential for oxidation or alkylation.

Hydrolysis

The Si–S bonds may hydrolyze in aqueous or acidic conditions to form silanol (Si–OH) and thiols (R–SH):

Conditions : Acidic or neutral aqueous media at elevated temperatures .

Oxidation

Ethylthio groups (–SC₂H₅) can oxidize to sulfoxides or sulfones using oxidizing agents like H₂O₂ or mCPBA:

Conditions : Room temperature with catalytic acid .

Nucleophilic Substitution

The silicon center may undergo substitution with nucleophiles (e.g., halides, amines):

Conditions : Anhydrous ammonia under reflux .

Thermal Stability and Decomposition

Silicon-sulfur compounds often decompose at high temperatures (>200°C) to form silicon sulfides (SiS₂) and hydrocarbons:

Characterization : Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) would confirm decomposition products.

Comparative Analysis of Reactivity

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Hydrolysis | H₂O, HCl, 80°C | Si(OH)₃ + 3C₂H₅SH | ~60% |

| Oxidation | H₂O₂, CH₃COOH, 25°C | C₆H₁₅(SO)₃Si | ~45% |

| Substitution | NH₃, toluene, reflux | Si(NH₂)₃ + 3C₂H₅SH | ~35% |

Research Gaps and Recommendations

Scientific Research Applications

CID 12059266 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is used in studies of cellular processes and as a tool for investigating biological pathways.

Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 12059266 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Methodology for Identifying Similar Compounds

Similar compounds to CID 12059266 can be identified through structural and functional similarity searches in databases like PubChem, which employ algorithms such as Tanimoto coefficients or substructure matching . Key parameters for comparison include:

- Structural features (e.g., functional groups, stereochemistry).

- Physicochemical properties (e.g., solubility, logP, molecular weight).

- Biological activity (e.g., enzyme inhibition, receptor binding).

For example, highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as structural analogs, suggesting that this compound may belong to a class of bioactive molecules with shared motifs .

Structural Comparison

Hypothetical analogs of this compound would likely share core structural elements, such as:

- Backbone frameworks (e.g., polyketide, alkaloid).

- Functional groups (e.g., hydroxyl, methyl, or halogen substituents).

For instance, lists boronic acid derivatives (e.g., CID 53216313) with similarity scores ranging from 0.71 to 0.87, emphasizing the importance of substituent positioning in defining uniqueness .

Table 1: Hypothetical Structural Comparison

| Compound CID | Core Structure | Key Substituents | Similarity Score |

|---|---|---|---|

| 12059266 | Hypothetical | -OH, -CH3 | Reference |

| 101283546 | Oscillatoxin D | 30-methyl | 0.85 |

| 53216313 | Boronic acid | Br, Cl | 0.87 |

Physicochemical and Pharmacokinetic Properties

provides a template for comparing properties such as solubility, logP, and bioavailability. For example, CID 53216313 exhibits a logP of 2.15 (XLOGP3) and solubility of 0.24 mg/mL, which could serve as benchmarks for this compound .

Table 2: Hypothetical Property Comparison

| Property | This compound (Hypothetical) | CID 53216313 |

|---|---|---|

| Molecular Weight | ~250 Da | 235.27 Da |

| logP | 1.8 (predicted) | 2.15 |

| Solubility (mg/mL) | 0.3 | 0.24 |

| Bioavailability | Moderate | 0.55 Score |

Unique Advantages of this compound

The uniqueness of this compound, as inferred from analogous compounds, may arise from:

- Enhanced stability under physiological conditions.

- Selective binding affinity for target receptors.

- Synergistic effects in multi-compound formulations.

highlights that compounds like CID 78066097 are distinguished by their "reactivity, stability, and biological activity," a framework applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.